

# The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor

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Compound of Interest		
Compound Name:	PD173074	
Cat. No.:	B1679126	Get Quote

This technical guide provides an in-depth overview of **PD173074**, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the inhibitor's mechanism and context.

#### **Mechanism of Action**

PD173074 functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes. [8][9]

#### **Quantitative Data: Inhibition Profile and Efficacy**

The potency and selectivity of **PD173074** have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.



Table 1: In Vitro Kinase Inhibition Profile of PD173074

Target Kinase	IC50 Value (nM)	Source(s)
FGFR3	5	[3][4][5]
FGFR1	~21.5 - 25	[3][4][5][10]
VEGFR2 (KDR)	~100 - 200	[3]
PDGFR	17,600	[10]
c-Src	19,800	[10]
EGFR	> 50,000	[10]
InsR	> 50,000	[10]
MEK	> 50,000	[10]
PKC	> 50,000	[10]

Note: **PD173074** also demonstrates an inhibitory constant (Ki) of approximately 40 nM for FGFR1.[3][11]

Table 2: Cellular Activity of PD173074



Cell Line / Model	Assay Type	Effect	IC50 Value (nM)	Source(s)
FGFR3- expressing Myeloma Cells (KMS11, KMS18)	Cell Viability	Reduced Viability	< 20	[3][6]
Cerebellar Granule Neurons	FGF-2 Promoted Survival	Inhibition of Survival	12	[3]
PC12 Cells & Granule Neurons	FGF-2 Stimulated Neurite Outgrowth	Inhibition of Outgrowth	22	[8][11]
Urothelial Carcinoma Cells (FGFR3 mutant)	Proliferation/Viab ility	Inhibition	Nanomolar range	[12]
Cholangiocarcino ma Cells (TFK-1, KKU-213, RBE)	Cell Viability	Reduced Viability	6,600 - 11,000	[13]

Table 3: In Vivo Efficacy of PD173074

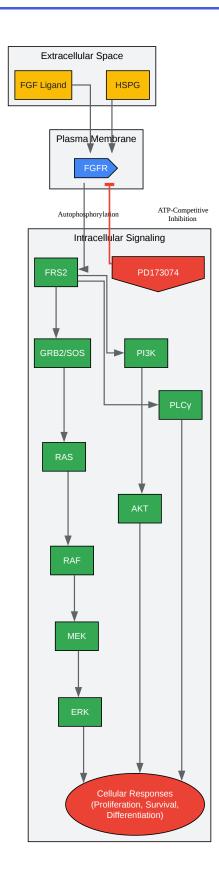


Xenograft Model	Dosing	Effect	Source(s)
KMS11 Myeloma	Not specified	Delayed tumor growth, increased survival	[3][6]
H-510 SCLC	Daily oral admin. for 28 days	Impaired tumor growth, increased median survival	[14]
H-69 SCLC	Daily oral admin. for 28 days	Induced complete, long-lasting responses in 50% of mice	[7][9][14]
FGF or VEGF-induced Angiogenesis (Mouse model)	1-2 mg/kg/day	Blocked angiogenesis with no apparent toxicity	[3][6]

## **FGFR Signaling Pathway and Point of Inhibition**

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) regulate a wide array of cellular processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor proteins like FRS2, leading to the initiation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCy pathways, which collectively govern cell proliferation, survival, and differentiation.[17][19]





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Caption: Canonical FGFR signaling pathway and the inhibitory action of PD173074.



# **Experimental Protocols**

The following are representative protocols for key experiments used to characterize **PD173074**.

# In Vitro FGFR1 Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine the enzymatic inhibition of FGFR1.[3][6]

- Reaction Setup: Prepare a total reaction volume of 100 μL in a 96-well plate.
- Buffer: Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl<sub>2</sub>, and
  0.2 mM sodium orthovanadate.
- Substrate: Add a random copolymer of glutamic acid and tyrosine (4:1) to a final concentration of 750 μg/mL.
- Inhibitor: Add various concentrations of PD173074 (dissolved in DMSO) to the wells. Include a DMSO-only control.
- Enzyme: Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.
- Initiation: Start the reaction by adding [y- $^{32}$ P]ATP to a final concentration of 5  $\mu$ M.
- Incubation: Incubate the plate at 25°C for 10 minutes.
- Termination: Stop the reaction by adding 30% trichloroacetic acid.
- Measurement: Precipitate the material onto glass-fiber filter mats and measure the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.
- Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### **Cell Viability (MTT) Assay**

This protocol is used to assess the effect of **PD173074** on the viability of cancer cell lines.[13]



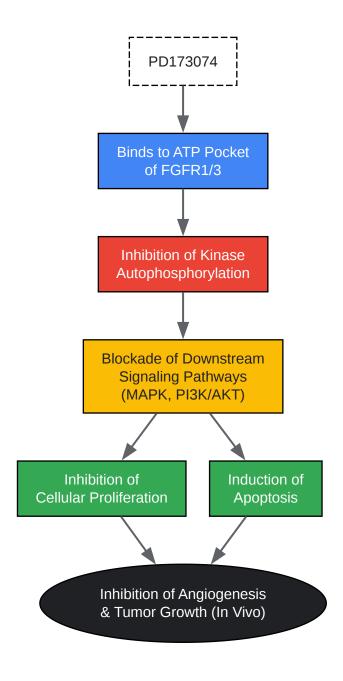
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
- Treatment: Treat the cells with **PD173074** at varying concentrations (e.g., 0.1, 1, 10, 100  $\mu$ M) for 72 hours. Include a vehicle control (DMSO).
- MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate IC50 values.

#### **Drug Discovery and Characterization Workflow**

The evaluation of a kinase inhibitor like **PD173074** follows a logical progression from initial biochemical screening to validation in complex biological systems. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.







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